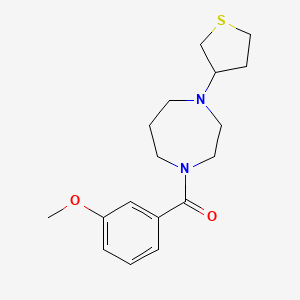

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Descripción

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a synthetic organic compound featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a tetrahydrothiophen-3-yl group (a saturated five-membered sulfur-containing ring) and a 3-methoxyphenyl methanone moiety. This structure combines aromatic, heterocyclic, and sulfur-containing components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Propiedades

IUPAC Name |

(3-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-21-16-5-2-4-14(12-16)17(20)19-8-3-7-18(9-10-19)15-6-11-22-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNFSZMVSSITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone exhibit significant antimicrobial properties. A study on related benzodiazepine derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives were found to be in the range of 62.5 to 78.12 µg/mL.

Antiproliferative Effects

In vitro studies have shown that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, methanol extracts from plants containing similar structures demonstrated inhibition of cell proliferation in HeLa and A549 cell lines with IC50 values around 226 µg/mL . This suggests that the compound may possess potential as an anticancer agent.

The mechanisms through which (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve interaction with specific protein targets within microbial cells or cancer cells, potentially disrupting their normal functions.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of methanol extracts containing similar compounds. The extracts were tested against multiple bacterial strains, revealing significant antibacterial activity against MRSA strains, which are known for their resistance to conventional antibiotics . The study highlighted the potential for developing new antimicrobial agents from these compounds.

Case Study 2: Anticancer Properties

Another research effort focused on the antiproliferative effects of benzodiazepine derivatives in human cancer cell lines. The study found that specific structural modifications enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells . This finding underscores the therapeutic potential of (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone in oncology.

Data Summary

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

1,4-Diazepane and Methanone Core

- MK-4305 shares the 1,4-diazepane and methanone framework but incorporates benzoxazole and triazole substituents instead of tetrahydrothiophene and 3-methoxyphenyl. These differences likely enhance its selectivity for orexin receptors, critical for sleep regulation .

- The pyrido-pyrimidinone derivative () integrates the 1,4-diazepane into a larger heterocyclic system, which may reduce conformational flexibility compared to the target compound.

Tetrahydrothiophene vs. Other Heterocycles

- The tetrahydrothiophene group in the target compound introduces a sulfur atom, which could improve solubility via polar interactions or modulate electronic effects.

- Cannabinoid analogues () highlight the importance of cyclic side chains (e.g., morpholinoethyl) for CB1 receptor binding. The tetrahydrothiophene’s smaller size and sulfur atom may offer distinct steric and electronic profiles compared to morpholine or pyrrolidine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.